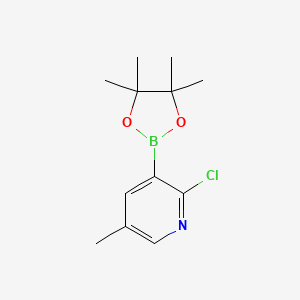

2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

The compound 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative featuring a chlorine atom at position 2, a methyl group at position 5, and a pinacol boronate ester (dioxaborolan) moiety at position 3. These boronate-containing pyridines are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name |

2-chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2/c1-8-6-9(10(14)15-7-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCANKEBGLJKHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701147771 | |

| Record name | 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701147771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-62-4 | |

| Record name | 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701147771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Conditions and Optimization

The Royal Society of Chemistry protocol for similar boronate esters utilizes:

Under these conditions, the reaction achieves approximately 62% yield for structurally related pyridine boronate esters. Key challenges include the sensitivity of the boronate ester to hydrolysis, necessitating rigorous anhydrous conditions.

Workup and Purification

Post-reaction, the mixture is filtered to remove palladium residues, and the product is isolated via silica gel chromatography using dichloromethane/methanol (40:1). The final compound is characterized by NMR (pyridine protons at δ 8.2–8.5 ppm, boronate methyl groups at δ 1.0–1.2 ppm) and mass spectrometry.

Iridium-Catalyzed C–H Borylation of 2-Chloro-5-methylpyridine

Direct Functionalization Strategy

This method bypasses pre-halogenation by employing iridium catalysts to activate the C–H bond at the 3-position of 2-chloro-5-methylpyridine. The regioselectivity is governed by the electronic and steric effects of the substituents:

-

Chloro group (position 2) : Electron-withdrawing, meta-directing.

-

Methyl group (position 5) : Electron-donating, ortho/para-directing.

The interplay between these groups directs borylation predominantly to the 3-position, as observed in trifluoromethyl-substituted pyridines.

Catalytic System and Reaction Parameters

The ACS Omega protocol outlines:

Reaction progress is monitored via GC-MS, with yields exceeding 85% for analogous substrates. Ligand selection is critical; dtbbpy enhances turnover compared to phenanthroline derivatives.

Purification and Analysis

After solvent removal, the crude product is purified by column chromatography (hexane/ethyl acetate gradient). The boronate ester’s stability permits handling in air for short durations, though long-term storage requires inert conditions.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in other palladium-catalyzed coupling reactions such as Heck and Sonogashira couplings .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and aryl halides.

Heck Reaction: Involves palladium catalysts, bases (e.g., Et3N), and alkenes.

Sonogashira Coupling: Utilizes palladium catalysts, copper co-catalysts, and alkynes.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is extensively used in scientific research due to its versatility in organic synthesis . Some key applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: Applied in the production of materials such as polymers and advanced materials.

Mechanism of Action

The mechanism of action for 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group . This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium in these reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The reactivity and applications of pyridine boronate esters are heavily influenced by substituent positions and electronic properties. Below is a comparison with key analogs:

Table 1: Structural and Electronic Comparison of Pyridine Boronate Esters

Key Observations:

- Chlorine vs. Fluorine: Chlorine at position 2 (as in the target compound) provides a moderate electron-withdrawing effect, enhancing oxidative addition in cross-couplings. Fluorine (e.g., in ) offers stronger electron withdrawal and stability but may reduce reactivity in certain conditions.

- Amino Group: The presence of NH₂ (e.g., ) increases nucleophilicity, making the compound suitable for nucleophilic substitution or as a directing group in metal-catalyzed reactions.

- Trifluoromethyl Group: The CF₃ substituent () significantly lowers electron density, improving resistance to oxidation and tuning solubility in hydrophobic environments.

Reactivity in Cross-Coupling Reactions

Pinacol boronate esters are pivotal in Suzuki-Miyaura couplings. Substituent effects dictate reaction efficiency:

- Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in ) stabilize the boronate intermediate, enabling couplings under milder conditions. Conversely, electron-donating groups (e.g., NH₂ in ) may require stronger bases or higher temperatures.

- Halogen Position: Chlorine at position 2 (vs. fluorine at 3 in ) influences the leaving group ability in subsequent functionalization steps.

Biological Activity

2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes a pyridine ring and a boron-containing moiety. Understanding its biological activity is crucial for exploring its applications in drug discovery and development.

- Molecular Formula : C₁₂H₁₇BClNO₂

- Molecular Weight : 253.53 g/mol

- CAS Number : 1309982-62-4

- MDL Number : MFCD08063083

Biological Activity Overview

The biological activity of 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:

-

Anticancer Activity :

- Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, structural analogs have shown promising results against various cancer cell lines with IC50 values ranging from 0.1 to 100 nM .

- The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted in studies focusing on Aurora kinase inhibitors .

- Antimicrobial Properties :

- Mechanism of Action :

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies :

- Antimicrobial Efficacy :

- Safety Profile :

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester functionality. Key steps include:

- Halogenated precursor preparation : Start with a halogenated pyridine derivative (e.g., 2-chloro-5-methylpyridine) and introduce the boronate group via palladium-catalyzed coupling.

- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance reactivity and solubility .

- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts, with bases like Na₂CO₃ to facilitate transmetallation .

- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres to prevent boronate hydrolysis .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- ¹H/¹³C NMR :

Q. What are the stability considerations for handling and storing this compound?

The boronate ester is moisture-sensitive and prone to hydrolysis. Recommended practices include:

- Storage under argon or nitrogen at 2–8°C in sealed containers.

- Use of anhydrous solvents (e.g., THF, DMF) during reactions to prevent decomposition .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound to achieve >90% yield?

Optimization strategies include:

- Catalyst screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced activity .

- Solvent effects : Compare DMF (high polarity) vs. toluene (lower polarity) to balance reaction rate and boronate stability .

- Base selection : Use K₃PO₄ instead of Na₂CO₃ for improved solubility in mixed solvents .

- Temperature gradients : Monitor reaction progression via TLC or GC-MS to minimize side reactions (e.g., protodeboronation) .

Q. How do discrepancies between spectroscopic and crystallographic data arise, and how should they be resolved?

Discrepancies may stem from:

- Dynamic disorder in crystals : Use SHELXL or OLEX2 to refine crystallographic models and resolve ambiguous electron density .

- Conformational flexibility : Compare solid-state (X-ray) and solution-state (NMR) data to identify rotameric equilibria .

- Impurity interference : Validate purity via HPLC or mass spectrometry before structural analysis .

Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?

- Directing groups : Introduce temporary substituents (e.g., methoxy) to steer cross-coupling to specific positions .

- Protection/deprotection : Use silyl protecting groups for chlorine or methyl substituents during boronation .

- Microwave-assisted synthesis : Accelerate reaction kinetics to favor desired regioisomers .

Q. How can crystallographic disorder in the dioxaborolane ring be addressed during X-ray refinement?

- Thermal ellipsoid analysis : Use SHELXL to model anisotropic displacement parameters for boron and oxygen atoms .

- Twinned data refinement : Apply twin laws in OLEX2 to resolve overlapping reflections caused by crystal twinning .

- DFT calculations : Validate refined structures against theoretical geometry optimizations (e.g., Gaussian09) .

Data Contradiction Analysis

Q. How should conflicting reactivity data (e.g., coupling efficiency with aryl vs. alkyl halides) be interpreted?

- Mechanistic studies : Conduct kinetic isotope effect (KIE) experiments to distinguish between oxidative addition (favors aryl halides) and transmetallation (sensitive to steric hindrance in alkyl halides) .

- Computational modeling : Use density functional theory (DFT) to compare transition-state energies for different substrates .

Q. Why might melting point data vary across literature sources for this compound?

- Polymorphism : Recrystallize the compound from multiple solvents (e.g., ethanol vs. hexane) to isolate different crystalline forms.

- Impurity profiles : Characterize batches via DSC (differential scanning calorimetry) to detect eutectic mixtures .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.